molecular formula C16H16OS B1327394 3-Phenyl-2'-thiomethylpropiophenone CAS No. 898764-18-6

3-Phenyl-2'-thiomethylpropiophenone

Cat. No. B1327394
M. Wt: 256.4 g/mol
InChI Key: NQBDDJIBJFVZRG-UHFFFAOYSA-N
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Description

The compound of interest, 3-Phenyl-2'-thiomethylpropiophenone, is not directly studied in the provided papers. However, related compounds and reactions are discussed, which can provide insights into the chemical behavior and properties of similar structures. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides involves multiple arylation via C-C and C-H bond cleavages . Additionally, thiophene derivatives, which share a sulfur-containing motif with the thiomethyl group in the compound of interest, have been synthesized and their reactions studied .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of catalysts. For example, 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene was synthesized from di-2-thenoylmethane after five steps . Similarly, 3-arylpropenamides with a thiophene ring were synthesized from various hydroxypropionic acids and propenoic acids using thionyl chloride . These methods suggest that the synthesis of 3-Phenyl-2'-thiomethylpropiophenone could potentially involve multi-step reactions with careful selection of catalysts and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For instance, the structural, spectral, and electronic properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone were examined using density functional theory and spectroscopic methods . The structure determination of 3-phenylpropionic acid derivatives was accomplished using X-ray powder diffraction data . These studies indicate that similar analytical methods could be applied to determine the molecular structure of 3-Phenyl-2'-thiomethylpropiophenone.

Chemical Reactions Analysis

The chemical reactions of related compounds involve electron transfer photofragmentations, as seen in the study of 3-phenylpropiophenones . Additionally, the photochemistry of p-hydroxypropiophenone involves self-quenching and hydrogen-transfer reactions . These findings suggest that 3-Phenyl-2'-thiomethylpropiophenone may also undergo similar photofragmentation and photochemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. For example, the effects of 2-[4-[[[(arylamino)carbonyl]amino]phenoxy]-2-methylpropionic acids on the affinity of hemoglobin for oxygen were studied, indicating potential biological activity . The molecular docking analysis of synthesized 1-phenyl-3(4-methoxyphenyl)-2-propenone showed its potential as a protease kinase inhibitor . These studies provide a basis for predicting the physical, chemical, and biological properties of 3-Phenyl-2'-thiomethylpropiophenone.

Scientific Research Applications

  • Pharmacological Properties : Some thiophene derivatives, which include compounds related to 3-Phenyl-2'-thiomethylpropiophenone, have been studied for their interesting pharmacological actions. This includes the synthesis of new 3-arylpropenamides having thiophene ring for potential pharmacological applications (Tabuuchi, 1960).

  • Chemical Synthesis and Isotope Labeling : Research on the preparation of isotope-labeled carboxylic acids, including derivatives of phenylpropiolic acids, has been conducted. This is relevant for understanding the chemical synthesis pathways and applications in labeling studies (Baracchi et al., 1986).

  • Corrosion Inhibition : A derivative of 3-Phenyl-2-propyn-1-ol, closely related to 3-Phenyl-2'-thiomethylpropiophenone, has been studied for its effectiveness in mitigating corrosion of steel in hydrochloric acid solutions. This application is significant in industrial contexts, particularly in oilfield tubing (Growcock & Lopp, 1988).

  • Catalysis and Chemical Reactions : Studies have been conducted on palladium-catalyzed reactions involving hydroxypropiophenones, which are structurally related to 3-Phenyl-2'-thiomethylpropiophenone. These reactions result in unique multiple arylations and are important in the field of organic synthesis (Wakui et al., 2004).

  • Photovoltaic Applications : Phenothiazine, a compound structurally related to thiophene derivatives, has been studied for its applications in dye-sensitized solar cells. This research is crucial for the development of novel materials for solar energy conversion (Buene et al., 2019).

  • Nitric Oxide Donors : 3-Furoxancarbonitrile, bearing a phenyl group, has been explored as a nitric oxide donor, revealing its potential in pharmacological and biological applications (Medana et al., 1994).

  • Abiotic Stress in Plants : Phenolic compounds, including those related to phenylpropiophenone, play key roles in plants under abiotic stress, such as drought or temperature extremes. This research is important for understanding plant physiology and response to environmental changes (Sharma et al., 2019).

  • Electrochemical Applications : The electrochemical behavior of phenothiazine derivatives has been studied, showing potential applications in electrochemical sensors and energy storage devices (Kuzin et al., 2020).

  • Material Science : Phenyl disulfide, a compound with a phenyl group similar to 3-Phenyl-2'-thiomethylpropiophenone, has been employed in lithium–carbon dioxide batteries for carbon dioxide utilization. This is significant in the development of new energy storage technologies (Pipes et al., 2019).

properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBDDJIBJFVZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643973
Record name 1-[2-(Methylsulfanyl)phenyl]-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2'-thiomethylpropiophenone

CAS RN

898764-18-6
Record name 1-[2-(Methylsulfanyl)phenyl]-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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